2-(4-Cyclohexylphenyl)ethanamine
Description
2-(4-Cyclohexylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring and an ethanamine backbone. The cyclohexyl group confers steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Similar compounds, such as 2-cyclohexyl-2-(4-methoxyphenyl)ethanamine (CAS: 233.36 g/mol, M.W.), have been identified in pharmaceutical contexts, indicating possible roles as intermediates or bioactive agents .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)ethanamine |
InChI |
InChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2 |
InChI Key |
MHGOQPARJBFLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 4-cyclohexylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-(4-Cyclohexylphenyl)ethan-1-amine .
Another method involves the reductive amination of 4-cyclohexylbenzaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of 2-(4-Cyclohexylphenyl)ethan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-cyclohexylbenzaldehyde, 4-cyclohexylbenzophenone.
Reduction: 2-(4-Cyclohexylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Cyclohexylphenyl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, influencing their activity. The cyclohexyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 2-(4-Chlorophenyl)ethanamine (CAS: 156-41-2): Features a chlorine substituent at the para position. This compound is a precursor in synthesizing pharmaceuticals and agrochemicals. Its smaller substituent (Cl vs. cyclohexyl) results in lower molecular weight (155.64 g/mol) and higher polarity compared to the target compound .
- 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A brominated analog with additional methoxy groups. It exhibits high serotonin receptor (5-HT2A) affinity and potent hallucinogenic effects, demonstrating how halogenation and methoxy substitutions enhance psychoactivity .
Methoxy-Substituted Derivatives
- 2C-H (2-(2,5-dimethoxyphenyl)ethanamine): A prototype for the 2C-x class, lacking bulky substituents. Computational studies show its lower electrophilicity index (1.52 eV) compared to NBOMe derivatives, correlating with reduced receptor-binding potency .
- 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Incorporates iodine and a benzyl group, leading to extreme potency (active at µg doses) but high toxicity, including risks of seizures and hyperthermia .
Comparison with Cycloalkyl-Substituted Analogs
- 2-(4-(Cyclopentyloxy)phenyl)ethanamine: Replaces the cyclohexyl group with a cyclopentyloxy moiety. Such analogs are explored in drug discovery for balancing bioavailability and target engagement .
- N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine (CAS: 1040693-36-4): Shares the cyclohexyl group but includes an ethoxy linker and methoxyphenethylamine structure. This compound highlights the versatility of cyclohexylphenyl motifs in designing ligands with tailored binding properties .
Comparison with NBOMe Derivatives
NBOMe compounds, such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), are distinguished by their N-(2-methoxybenzyl) substitution. This modification drastically increases 5-HT2A receptor affinity (>100-fold over 2C-x compounds) but introduces severe adverse effects, including vasoconstriction and fatalities . In contrast, 2-(4-Cyclohexylphenyl)ethanamine lacks the methoxybenzyl group, likely reducing receptor interaction intensity and toxicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Cyclohexyl (para) | ~233.36 (estimated) | High lipophilicity, steric bulk |
| 2-(4-Chlorophenyl)ethanamine | Cl (para) | 155.64 | Polar, precursor to pharmaceuticals |
| 25I-NBOMe | I, 2,5-di-OCH₃, N-methoxybenzyl | 413.25 | Psychoactive, toxic (>1 mg lethal) |
| 2-(4-(Cyclopentyloxy)phenyl)ethanamine | Cyclopentyloxy (para) | ~219.31 (estimated) | Moderate solubility, drug candidate |
Table 2: Pharmacological Profiles
| Compound | Receptor Affinity (5-HT2A) | Toxicity Profile |
|---|---|---|
| 2C-H | Low (Ki = 15 nM) | Mild hallucinogen, low toxicity |
| 25B-NBOMe | High (Ki = 0.07 nM) | Severe vasoconstriction, fatalities |
| This compound | Not reported | Likely lower due to lack of N-benzyl |
Research Findings and Implications
- Quantum Molecular Descriptors : Substituted phenethylamines with electron-withdrawing groups (e.g., Br, I) exhibit higher electrophilicity indices, enhancing receptor binding but increasing toxicity .
- Structural-Activity Relationships (SAR) : The cyclohexyl group in this compound may reduce metabolic oxidation compared to smaller alkyl chains, prolonging half-life .
- Toxicity Trends: NBOMe compounds' methoxybenzyl group correlates with heightened risks of serotonin syndrome and cardiotoxicity, absent in non-benzylated analogs like the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
